molecular formula C19H15Br2NO5S2 B11028414 4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenesulfonamide

4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenesulfonamide

Cat. No.: B11028414
M. Wt: 561.3 g/mol
InChI Key: VDOYPHZBBCZVCN-UHFFFAOYSA-N
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Description

4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenesulfonamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, sulfonyl groups, and methoxyphenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenesulfonamide typically involves multiple steps, including the introduction of bromine atoms and sulfonyl groups. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to sulfides.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms and methoxyphenyl groups may also contribute to its overall reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenesulfonamide is unique due to its specific combination of bromine atoms, sulfonyl groups, and methoxyphenyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C19H15Br2NO5S2

Molecular Weight

561.3 g/mol

IUPAC Name

4-bromo-N-(4-bromophenyl)sulfonyl-N-(2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C19H15Br2NO5S2/c1-27-19-5-3-2-4-18(19)22(28(23,24)16-10-6-14(20)7-11-16)29(25,26)17-12-8-15(21)9-13-17/h2-13H,1H3

InChI Key

VDOYPHZBBCZVCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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